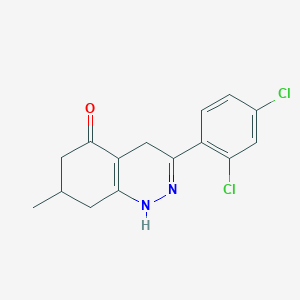

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one

Description

3-(2,4-Dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a heterocyclic compound featuring a cinnolinone core fused with a partially saturated bicyclic system. The molecule is substituted at position 3 with a 2,4-dichlorophenyl group and at position 7 with a methyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research. Its dichlorophenyl substituent is a common pharmacophore in bioactive molecules, influencing lipophilicity and receptor binding .

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-4-13-11(15(20)5-8)7-14(19-18-13)10-3-2-9(16)6-12(10)17/h2-3,6,8,18H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFKXXLIQZIQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-dichlorobenzaldehyde and a suitable amine, the intermediate product undergoes cyclization in the presence of a catalyst to form the desired cinnoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dichlorophenyl-Substituted Ureas

Compounds such as 3-(2,4-dichlorophenyl)-1,1-dimethylurea (from ) share the 2,4-dichlorophenyl moiety but differ in core structure. The urea group (–N–(C=O)–N–) introduces hydrogen-bonding capacity and polarity, contrasting with the cinnolinone’s fused bicyclic system. Urea derivatives are typically herbicidal, acting as photosystem II inhibitors, while the cinnolinone’s rigid structure may favor enzyme or receptor modulation .

Isoxazole and Pyrazole Derivatives

3-(2,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride () shares the dichlorophenyl group but features an isoxazole ring. Isoxazoles exhibit higher aromatic stabilization and dipole moments compared to cinnolinones, influencing solubility and reactivity. Similarly, pyrazole-based cannabinoid ligands like AM251 () utilize dichlorophenyl groups for receptor binding but differ in core geometry, affecting selectivity for targets like CB1 receptors .

Tetrahydroquinolones and Benzodiazepines

Compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid () highlight the role of fused heterocycles.

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Functional Impact |

|---|---|---|---|

| Target Cinnolinone | Cinnolinone + tetrahydro | 2,4-Dichlorophenyl, 7-methyl | Enhanced rigidity; moderate lipophilicity |

| 3-(2,4-Dichlorophenyl)-1,1-dimethylurea | Urea | 2,4-Dichlorophenyl, dimethylurea | Polar H-bond donor; herbicidal activity |

| AM251 (Pyrazole carboxamide) | Pyrazole | 2,4-Dichlorophenyl, iodophenyl, piperidin | High receptor affinity (e.g., CB1 antagonism) |

| 3-(2,4-Dichlorophenyl)-5-methylisoxazole | Isoxazole | 2,4-Dichlorophenyl, methyl, acid chloride | Electrophilic reactivity; agrochemical use |

Physicochemical Properties

- Lipophilicity: The 2,4-dichlorophenyl group increases logP values across all analogs, favoring membrane penetration. The cinnolinone’s partially saturated system may reduce crystallinity compared to fully aromatic analogs .

- Solubility: Urea derivatives (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) exhibit higher aqueous solubility due to polar urea groups, while cinnolinones and isoxazoles are more lipophilic .

- Stability: The cinnolinone’s fused system may enhance metabolic stability compared to labile esters (e.g., 7-chloronaphthyridine ethyl ester in ) .

Biological Activity

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a synthetic compound belonging to the class of cinnoline derivatives. Its unique chemical structure has garnered attention for potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 299.19 g/mol

- IUPAC Name: 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one

- CAS Number: 1022731-86-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. In particular, it has been studied for its potential as a dual reuptake inhibitor of serotonin and dopamine.

Case Study:

In a study involving animal models, administration of the compound resulted in significant increases in serotonin and dopamine levels in the brain. This effect was associated with improved mood-related behaviors in depression models.

The biological activity of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one can be attributed to its ability to interact with various biological targets:

- Serotonin Transporter (SERT): The compound inhibits SERT activity, leading to increased serotonin levels.

- Dopamine Transporter (DAT): It also inhibits DAT activity, contributing to elevated dopamine levels.

- Cytokine Production: The inhibition of pro-inflammatory cytokines suggests a mechanism involving modulation of signaling pathways related to inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.